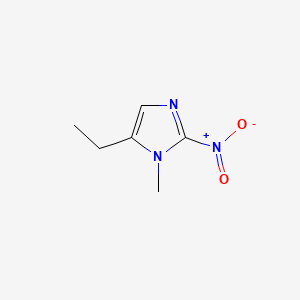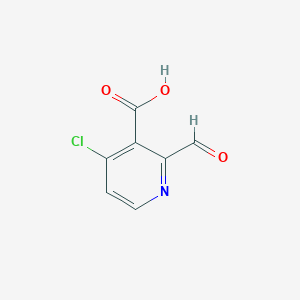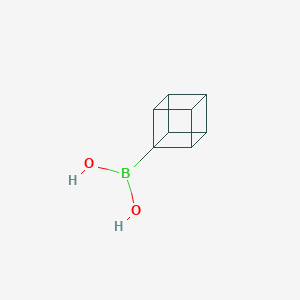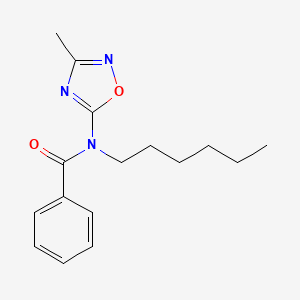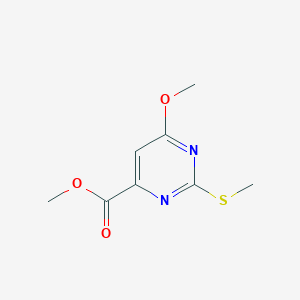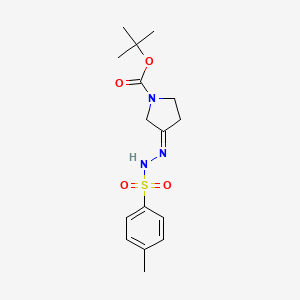
2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to an oxadiazole ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
The synthesis of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with 2-carboxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents like halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential as an anti-inflammatory and anticancer agent has been explored in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be compared with other oxadiazole derivatives such as:
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: The methoxy group is positioned differently, potentially affecting its interaction with molecular targets.
2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
56894-55-4 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-21-13-9-5-4-8-12(13)15-18-17-14(22-15)10-6-2-3-7-11(10)16(19)20/h2-9H,1H3,(H,19,20) |
Clave InChI |
MTUOLNMCVNFJRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



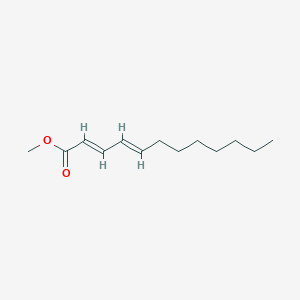
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)

